molecular formula C10H13BrClN3O B14249540 Cyclohexanol, 4-[(5-bromo-2-chloro-4-pyrimidinyl)amino]-, trans-

Cyclohexanol, 4-[(5-bromo-2-chloro-4-pyrimidinyl)amino]-, trans-

Cat. No.: B14249540
M. Wt: 306.59 g/mol
InChI Key: OGSYMTHIDHBELA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Structure and Synthesis The compound trans-4-[(5-bromo-2-chloro-4-pyrimidinyl)amino]cyclohexanol (molecular formula: C₁₂H₁₉BrClN₄O) is a trans-configured cyclohexanol derivative with a substituted pyrimidine ring. Its synthesis involves a Grignard reaction of tert-butoxycarbonyl (Boc)-protected 4-aminocyclohexanone with methylmagnesium bromide (MeMgBr), followed by bromination using N-bromosuccinimide (NBS) . X-ray crystallography confirms the trans stereochemistry, where the amino and hydroxyl groups occupy axial and equatorial positions, respectively, on the cyclohexane ring. The dihedral angle between the pyrimidine plane and the cyclohexane mirror plane is 33.6°, influencing intermolecular interactions such as N–H⋯O and O–H⋯N hydrogen bonding .

Properties

IUPAC Name

4-[(5-bromo-2-chloropyrimidin-4-yl)amino]cyclohexan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrClN3O/c11-8-5-13-10(12)15-9(8)14-6-1-3-7(16)4-2-6/h5-7,16H,1-4H2,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGSYMTHIDHBELA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1NC2=NC(=NC=C2Br)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Optimization

The process begins with 2-hydroxypyrimidine, which undergoes bromination using hydrobromic acid (HBr) and hydrogen peroxide (H₂O₂) as oxidizing agents. Subsequent chlorination with phosphorus oxychloride (POCl₃) in the presence of organic amines (e.g., triethylamine) yields the dihalogenated pyrimidine.

Key variables influencing yield and purity include:

Variable Optimal Range Impact on Yield
HBr:H₂O₂ molar ratio 3:1 Maximizes Br⁻ utilization (98%)
POCl₃:pyrimidine ratio 1.25:1 Reduces side products
Reaction temperature 80–120°C Balances reaction rate vs. decomposition
Catalyst (triethylamine) 0.6–0.65 mol ratio Neutralizes HCl byproducts

Industrial-Scale Performance

Example 3 from the patent demonstrates scalability:

  • Input : 1 mol 2-hydroxypyrimidine, 5 mol POCl₃, 2 mol triethylamine
  • Conditions : 50°C for 5 hours
  • Output : 99.4% yield, 98.9% purity via HPLC
  • Bromine utilization : 95%, surpassing traditional methods by >100%

This method eliminates toxic bromine gas emissions, addressing industrial safety concerns.

Introduction of the Amino Group

The amino linker between pyrimidine and cyclohexanol is installed via nucleophilic aromatic substitution (NAS). CN102952083B provides a template for analogous reactions using pressurized systems.

Stereochemical Control

The trans configuration arises from:

  • Use of pre-formed trans-4-aminocyclohexanol
  • Steric hindrance during NAS favoring axial amine attack on pyrimidine
  • Crystallization from chloroform/methane mixtures to isolate trans-diastereomers

Integrated Synthesis Routes

Two-Step Industrial Process

Step Reagents/Conditions Yield Purity
1 2-Hydroxypyrimidine → 5-Bromo-2-chloro (POCl₃/HBr/H₂O₂) 94–99% 98.2–98.9%
2 Amination with trans-4-aminocyclohexanol 81–86%* 97–99%

*Estimated from analogous amination yields in

One-Pot Variant (Theoretical)

Emerging approaches suggest combining steps using phase-transfer catalysts:

  • Advantages : Reduced purification needs
  • Challenges : Competing hydrolysis of POCl₃ at amination temperatures

Purification and Characterization

Crystallization Protocols

  • Solvent system : Chloroform/methane (3:1 v/v)
  • Cooling rate : 0.5°C/min to 10°C
  • Drying : 50–75°C under vacuum for 1–6 hours

Analytical Data Comparison

Parameter Reported Value Method
Melting point 162–164°C (dec.) DSC
HPLC purity 98.2–98.9% C18 column, 0.1% TFA/MeCN
Stereochemical purity >99% trans Chiral HPLC

Comparative Analysis of Methods

Method Yield Purity Scalability Green Metrics*
Traditional stepwise 72% 95% Moderate 32
Patent one-step 99.4% 98.9% High 67
Pressurized amination 81.6% 98.4% High 58

*Calculated using E-factor (kg waste/kg product)

Chemical Reactions Analysis

Types of Reactions

Cyclohexanol, 4-[(5-bromo-2-chloro-4-pyrimidinyl)amino]-, trans- undergoes various types of chemical reactions, including:

    Oxidation: Conversion of the hydroxyl group to a carbonyl group.

    Reduction: Reduction of the pyrimidinyl group.

    Substitution: Halogen substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Halogenation reactions often use reagents like bromine (Br₂) or chlorine (Cl₂).

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield cyclohexanone derivatives, while substitution reactions can produce various halogenated cyclohexanol compounds.

Scientific Research Applications

Cyclohexanol, 4-[(5-bromo-2-chloro-4-pyrimidinyl)amino]-, trans- has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Cyclohexanol, 4-[(5-bromo-2-chloro-4-pyrimidinyl)amino]-, trans- involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Physicochemical Properties

  • Molecular Weight : 367.66 g/mol
  • Hydrogen Bonding : Two active hydrogen atoms participate in intermolecular interactions, forming layered crystal structures .
  • Solubility: Limited data exist, but analogs like trans-4-[[2-(butylamino)-5-(5-(4-morpholinylmethyl)-2-pyridinyl)-4-pyrimidinyl]amino]cyclohexanol (UNC2250) suggest moderate solubility in polar aprotic solvents (e.g., DMSO) at concentrations up to 10 mM .
Structural and Functional Analogues

The following table summarizes key structural and functional differences:

Compound Name Molecular Formula Key Substituents Molecular Weight (g/mol) Biological Activity References
trans-4-[(5-bromo-2-chloro-4-pyrimidinyl)amino]cyclohexanol C₁₂H₁₉BrClN₄O 5-bromo-2-chloro-pyrimidine 367.66 Not explicitly reported; structural studies
trans-4-[[2-(butylamino)-5-(5-(4-morpholinylmethyl)-2-pyridinyl)-4-pyrimidinyl]amino]cyclohexanol (UNC2250) C₂₄H₃₆N₆O₂ Butylamino, morpholinylmethyl-pyridinyl 452.59 Anticancer (inhibits tumor growth in vivo)
trans-4-[[6-(Ethylamino)-2-[[1-(phenylmethyl)-1H-indol-5-yl]amino]-4-pyrimidinyl]amino]cyclohexanol (CINK4) C₂₇H₃₁N₇O Ethylamino, benzyl-indolyl 477.59 Cdk4/6 inhibitor (IC₅₀ = 1.5–5.6 µM)
trans-4-{[4-(1H-indazol-1-yl)pyrimidin-2-yl]amino}cyclohexanol C₁₇H₁₉N₅O Indazolyl 309.37 Kinase inhibition (structural analog)
trans-4-[(2-Amino-5-bromophenyl)methylamino]cyclohexanol C₁₃H₁₉BrN₂O 2-amino-5-bromo-benzyl 299.21 No activity reported; used in drug discovery
Key Comparative Insights

Substituent Effects on Bioactivity :

  • The pyrimidine ring is a common scaffold, but substituents dictate target specificity. For example:

  • UNC2250 (morpholinylmethyl-pyridinyl group) shows anticancer activity due to enhanced cellular uptake and target binding .
  • CINK4 (benzyl-indolyl group) inhibits cyclin-dependent kinases (Cdks), critical in cell cycle regulation .
    • The 5-bromo-2-chloro-pyrimidine group in the parent compound may confer halogen-bonding interactions, but its biological activity remains uncharacterized compared to analogs .

Physicochemical Properties :

  • Molecular Weight : The parent compound (367.66 g/mol) is smaller than UNC2250 (452.59 g/mol) and CINK4 (477.59 g/mol), suggesting differences in membrane permeability and bioavailability .
  • Hydrogen Bonding : The parent compound’s hydrogen-bonding network (N–H⋯O, O–H⋯N) contrasts with UNC2250’s morpholine oxygen, which enhances solubility .

Synthetic Complexity :

  • The parent compound requires multistep synthesis involving Grignard reactions and bromination , whereas UNC2250 and CINK4 involve additional functionalization (e.g., morpholine coupling, indole substitution) .

Safety and Stability :

  • Analogs like UNC2250 require storage at low temperatures (-20°C) and protection from light due to hydrolytic and photolytic instability . The parent compound’s stability under similar conditions is unreported.

Biological Activity

Cyclohexanol, 4-[(5-bromo-2-chloro-4-pyrimidinyl)amino]-, trans- is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, examining its mechanisms, interactions, and potential applications in various therapeutic areas.

Chemical Structure and Properties

The compound has the molecular formula C10H13BrClN3OC_{10}H_{13}BrClN_3O and a molecular weight of 306.59 g/mol. Its structure includes a cyclohexanol backbone with a 5-bromo-2-chloro-4-pyrimidinyl group linked via an amino group. This configuration is critical for its biological activity, as the functional groups are likely to influence its interactions with biological targets.

1. Antitumor Activity

Research indicates that compounds with similar structures exhibit antitumor properties. For instance, studies have shown that related pyrimidine derivatives can preferentially inhibit specific protein kinases involved in cancer progression, such as c-Kit PDGFR (platelet-derived growth factor receptor) .

Table 1: Comparison of Antitumor Activities

Compound NameIC50 (µg/mL)Mechanism of Action
Cyclohexanol, 4-[(5-bromo-2-chloro-4-pyrimidinyl)amino]-, trans-TBDInhibition of c-Kit PDGFR
Compound 3c3.74Antiproliferative
Compound 74.31Antiproliferative
Doxorubicin5.0DNA intercalation

2. Enzyme Interaction Studies

The binding affinity of Cyclohexanol, 4-[(5-bromo-2-chloro-4-pyrimidinyl)amino]-, trans- with various enzymes has been a focal point in understanding its potential therapeutic effects. Preliminary studies suggest that the compound may interact with enzymes involved in metabolic pathways, which could lead to alterations in cellular processes .

Case Study: Cytotoxicity Evaluation

A study investigated the cytotoxic effects of related compounds on hepatic carcinoma cell lines (HEPG2). The results indicated that several derivatives showed promising antitumor activity compared to traditional chemotherapeutics like 5-fluorouracil (5-FU) and doxorubicin .

Table 2: Cytotoxic Effects on HEPG2 Cells

Compound NameIC50 (µg/mL)Comparison to Control
Cyclohexanol Derivative ATBDSignificant reduction in cell viability
5-Fluorouracil5.0High cytotoxicity
Doxorubicin4.0High cytotoxicity

Structural Analogues and Comparative Analysis

Cyclohexanol, 4-[(5-bromo-2-chloro-4-pyrimidinyl)amino]-, trans- shares structural similarities with various other compounds that have been studied for their biological activities.

Table 3: Structural Comparisons

Compound NameMolecular FormulaKey Features
Cyclohexanol, 4-aminoC6H13NOSimple amino substitution
5-Bromo-2-chloropyrimidineC4H3BrClN2Halogenated pyrimidine structure
Pyrimidinyl Amino Acid DerivativesVariesDiverse biological activities

These analogues highlight the importance of halogen substitutions in enhancing biological activity and specificity towards certain biological targets.

Q & A

Basic Question

  • HPLC-UV/MS : Use reversed-phase C18 columns with gradient elution (acetonitrile/water + 0.1% formic acid) to separate and identify impurities. Detect bromine/chlorine isotopic patterns via high-resolution MS .
  • NMR : ¹H and ¹³C NMR differentiate regioisomers (e.g., cis vs. trans cyclohexanol configurations) and quantify residual solvents .
  • Reference standards : Compare retention times and spectra with certified impurities like trans-4-[[(E)-2-amino-3,5-dibromobenzyliden]amino]cyclohexanol (CAS 50910-53-7) .

How can kinetic studies elucidate the degradation pathways of this compound under acidic conditions?

Advanced Question

  • Forced degradation : Expose the compound to 0.1M HCl at 40°C and monitor degradation via LC-MS. Major pathways include:
    • Hydrolysis of the pyrimidine-chloro bond, forming 5-bromo-4-aminopyrimidine derivatives .
    • Cyclohexanol ring oxidation, generating ketone byproducts .
  • Kinetic modeling : Use pseudo-first-order kinetics to calculate rate constants (k) and activation energy (Eₐ) via the Arrhenius equation. This predicts shelf-life under varying storage conditions .

What computational strategies predict the biological activity of this compound against enzyme targets?

Advanced Question

  • Molecular docking : Simulate binding to enzymes like carbonic anhydrase (hCA) using PyMOL or AutoDock. In analogs, bromo and chloro substituents enhance hydrophobic interactions with active-site zinc ions .
  • QSAR modeling : Correlate substituent electronegativity (e.g., Br, Cl) with inhibitory potency (IC₅₀) using descriptors like Hammett constants .
  • ADMET prediction : Tools like PISTACHIO assess metabolic stability, highlighting susceptibility to cytochrome P450 oxidation .

How do steric effects influence the regioselectivity of pyrimidine substitution in this compound?

Advanced Question

  • Steric hindrance : The 2-chloro group on pyrimidine directs substitution to the less hindered 4-position. Computational studies (e.g., DFT) show higher activation energy for substitution at the 6-position due to steric clash with adjacent substituents .
  • Solvent effects : Low-polarity solvents (e.g., THF) favor retention of the trans-cyclohexanol configuration during coupling .

What strategies mitigate discrepancies in reported biological activity data for this compound?

Advanced Question

  • Assay standardization : Use uniform enzyme sources (e.g., recombinant hCA II) and buffer conditions (pH 7.4) to minimize variability .
  • Control impurities : Characterize batches via HPLC to ensure ≤0.1% levels of inhibitory impurities like 2-amino-3,5-dibromobenzaldehyde .
  • Meta-analysis : Pool data from multiple studies using Bayesian statistics to resolve outliers .

Tables

Table 1: Key Physicochemical Properties

PropertyValue/DescriptionSource
Molecular weight333.64 g/molCalculated
LogP (predicted)2.8 ± 0.3
Hydrogen bond acceptors/donors4/2

Table 2: Common Impurities and Characterization

Impurity NameCASDetection Method
cis-4-[(5-Bromo-2-chloro-pyrimidinyl)amino]cyclohexanolHPLC (Rt = 8.2 min)
5-Bromo-2-chloro-4-aminopyrimidineHRMS (m/z 208.92)

Notes

  • Stereochemical integrity : Confirm trans-configuration via NOESY NMR (absence of H-1/H-4 cross-peaks) .
  • Scale-up challenges : Aggregation in polar solvents may necessitate sonication or high-shear mixing during crystallization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.